molecular formula C18H20N2O4 B12127313 N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide

N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide

Cat. No.: B12127313
M. Wt: 328.4 g/mol
InChI Key: NNXVDDORYDTIQP-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a morpholine ring, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide typically involves the condensation of 4-methylphenylacetic acid with morpholine and furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the morpholine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted furan or morpholine derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methylphenyl)furan-2-carboxamide
  • N-(2-Bromo-4-methylphenyl)carbamothioyl]furan-2-carboxamide
  • 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)

Uniqueness

N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both a furan ring and a morpholine ring in the same molecule allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C18H20N2O4/c1-13-4-6-14(7-5-13)16(21)17(20-8-11-23-12-9-20)19-18(22)15-3-2-10-24-15/h2-7,10,17H,8-9,11-12H2,1H3,(H,19,22)

InChI Key

NNXVDDORYDTIQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CO2)N3CCOCC3

Origin of Product

United States

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